[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone typically involves the reaction of 4-methylphenylhydrazine with 1-phenyl-3-piperidin-1-ylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone: Known for its diverse pharmacological activities.
[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanol: Similar structure but with a hydroxyl group, leading to different chemical properties.
[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethane: Lacks the carbonyl group, resulting in different reactivity.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-17-10-12-18(13-11-17)21-20(22(26)24-14-6-3-7-15-24)16-25(23-21)19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTUKVRTKUVCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.